molecular formula C23H19N5O5S B15195847 N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide CAS No. 59541-30-9

N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide

Cat. No.: B15195847
CAS No.: 59541-30-9
M. Wt: 477.5 g/mol
InChI Key: UTSHUFYGEIUVJY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide involves multiple steps. One common method includes the reaction of 3,5-dioxo-1,2-diphenylpyrazolidine with hydrazine to form the hydrazino derivative. This intermediate is then reacted with 4-sulfonylphenyl acetamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces amine derivatives .

Scientific Research Applications

N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which may lead to various biological effects. The pathways involved in its mechanism of action include modulation of enzyme activity and interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((4-(2-(3,5-Dioxo-1,2-diphenylpyrazolidin-4-ylidene)hydrazino)phenyl)sulfonyl)acetamide is unique due to its specific structural features, such as the pyrazolidinylidene core and the sulfonylacetamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities .

Properties

CAS No.

59541-30-9

Molecular Formula

C23H19N5O5S

Molecular Weight

477.5 g/mol

IUPAC Name

N-[4-[(3-hydroxy-5-oxo-1,2-diphenylpyrazol-4-yl)diazenyl]phenyl]sulfonylacetamide

InChI

InChI=1S/C23H19N5O5S/c1-16(29)26-34(32,33)20-14-12-17(13-15-20)24-25-21-22(30)27(18-8-4-2-5-9-18)28(23(21)31)19-10-6-3-7-11-19/h2-15,30H,1H3,(H,26,29)

InChI Key

UTSHUFYGEIUVJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NC2=C(N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O

Origin of Product

United States

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